molecular formula C14H8ClN3O4 B2734889 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide CAS No. 385380-52-9

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide

Cat. No.: B2734889
CAS No.: 385380-52-9
M. Wt: 317.69
InChI Key: PSJBGDCWJXSBQJ-RMKNXTFCSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration and Chlorination: The aromatic ring is nitrated and chlorinated to introduce the nitro and chloro groups, respectively.

    Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a condensation reaction involving a cyano group and an amide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano group and nitrophenyl moiety play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)-furan-2-carbaldehyde
  • 5-(4-nitrophenyl)furan-2-carboxylic acid
  • 1-[5-(2-chloro-4-nitrophenyl)-furan-2-yl]-ethanone

Uniqueness

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJBGDCWJXSBQJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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